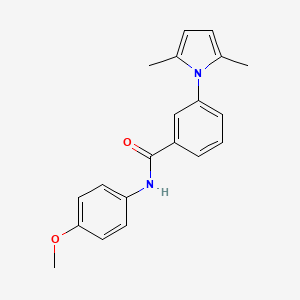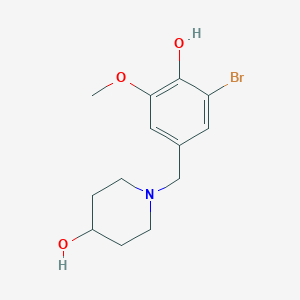![molecular formula C19H22N2O4 B5168175 N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B5168175.png)
N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies to fight off infections. Inhibition of BTK has been shown to be effective in the treatment of various B cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide inhibits BTK by binding to its active site, thereby preventing its activation and downstream signaling. BTK plays a crucial role in the B cell receptor (BCR) signaling pathway, which is essential for the development and activation of B cells. Inhibition of BTK leads to decreased B cell proliferation, differentiation, and survival, as well as reduced production of inflammatory cytokines.
Biochemical and Physiological Effects:
N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects. In preclinical studies, N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide has been shown to reduce tumor growth and improve survival in animal models of B cell malignancies. N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide has also been shown to reduce disease activity and improve clinical outcomes in animal models of autoimmune diseases and inflammatory disorders. N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide has a well-defined mechanism of action, which makes it suitable for studying B cell signaling pathways and the role of BTK in disease pathogenesis. N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity or adverse effects observed.
One limitation of N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide is that it may not be effective in all patients, as some tumors and diseases may develop resistance to BTK inhibition. Another limitation is that N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide may have off-target effects on other kinases, which could lead to unwanted side effects.
Orientations Futures
There are several potential future directions for the development and use of N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide. One direction is to explore its use in combination with other drugs or therapies to enhance its efficacy and overcome resistance. Another direction is to investigate its use in other diseases and conditions where B cell activation and inflammation play a role, such as multiple sclerosis and psoriasis. Additionally, further studies are needed to better understand the long-term safety and efficacy of N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide in humans, as well as its potential for use in personalized medicine based on genetic and molecular profiling of patients.
Méthodes De Synthèse
The synthesis of N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide involves several steps, including the condensation of 4-aminophenol and cyclohexanone to form 4-(cyclohexylamino)phenol, which is then reacted with 3-methoxybenzoyl chloride to form N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}acetamide. This intermediate is then converted to N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide by reacting it with furfurylamine in the presence of acetic acid.
Applications De Recherche Scientifique
N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide has shown promising results in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). N-{4-[(cyclohexylcarbonyl)amino]-3-methoxyphenyl}-2-furamide has also been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus (SLE), as well as inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
N-[4-(cyclohexanecarbonylamino)-3-methoxyphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-17-12-14(20-19(23)16-8-5-11-25-16)9-10-15(17)21-18(22)13-6-3-2-4-7-13/h5,8-13H,2-4,6-7H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBQFBXNXJNMRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5168093.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5168103.png)

![methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5168131.png)

![N-allyl-N'-[4-(benzyloxy)phenyl]ethanediamide](/img/structure/B5168144.png)

![N-(2-chlorobenzyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5168157.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B5168163.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2,4-dichlorobenzoate](/img/structure/B5168167.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5168173.png)
![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)benzoic acid](/img/structure/B5168179.png)
![2-{[2-(1-piperidinyl)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5168192.png)
